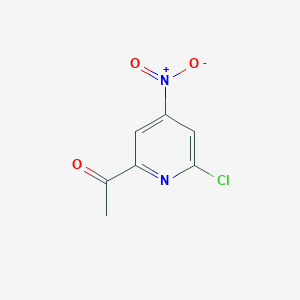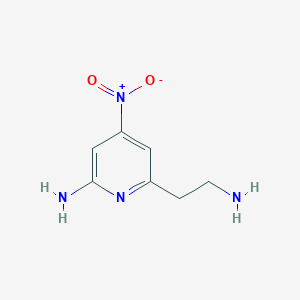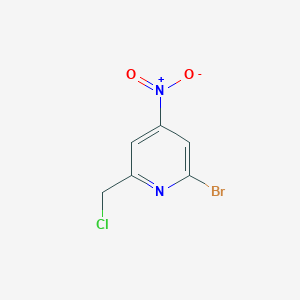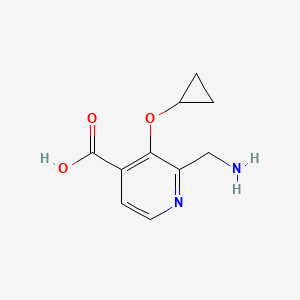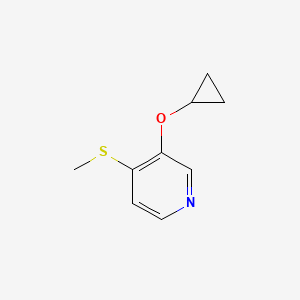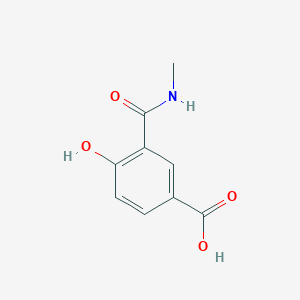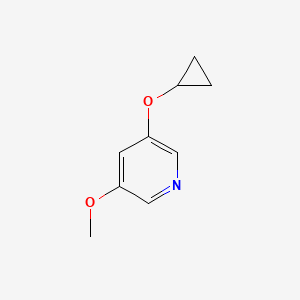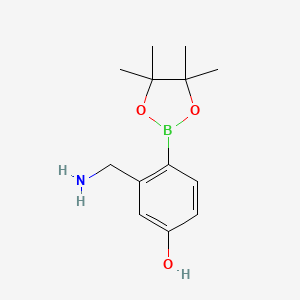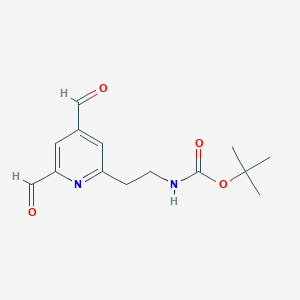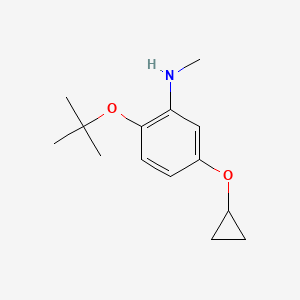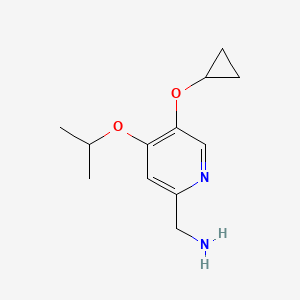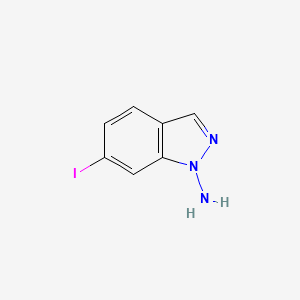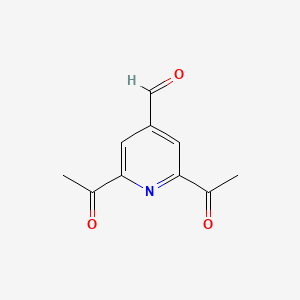
2,6-Diacetylisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diacetylisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two acetyl groups at the 2 and 6 positions on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylisonicotinaldehyde typically involves the acetylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diacetylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dicarboxyisonicotinic acid.
Reduction: Formation of 2,6-diacetylisonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Diacetylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,6-Diacetylisonicotinaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and acetyl functional groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways. The compound may also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparación Con Compuestos Similares
2,6-Diacetylpyridine: Similar in structure but lacks the aldehyde group.
2,6-Diacetylbenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.
2,6-Diacetylisonicotinic acid: An oxidized form of 2,6-Diacetylisonicotinaldehyde.
Uniqueness: this compound is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse derivatives, making it a valuable compound in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C10H9NO3 |
|---|---|
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2,6-diacetylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-6(13)9-3-8(5-12)4-10(11-9)7(2)14/h3-5H,1-2H3 |
Clave InChI |
FJOBYXXYYDHFBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


